molecular formula C24H26N2O5S B11405520 N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405520
M. Wt: 454.5 g/mol
InChI Key: ZTZZRLCCEAFVHB-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Analysis

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide , is derived through hierarchical substitution rules:

  • Parent hydrocarbon : The chromene core (4H-chromen-4-one) forms the base structure, a bicyclic system comprising a benzene ring fused to a γ-pyrone (oxygen-containing heterocycle).
  • Substituents :
    • 5,7-dimethyl : Methyl groups at positions 5 and 7 on the chromene ring.
    • 4-oxo : A ketone group at position 4.
    • 2-carboxamide : A carboxamide group (-CONH2) at position 2 of the chromene.
    • 4-(azepan-1-ylsulfonyl)phenyl : A phenyl ring substituted at the para position with an azepane-sulfonyl group (-SO2-azepane).

The numbering follows IUPAC priority rules, ensuring the chromene’s oxygen atom receives the lowest possible index (position 1). The azepane-sulfonyl-phenyl moiety is treated as a single substituent on the carboxamide-linked phenyl group.

Molecular Architecture and Functional Group Topology

Chromene Core Stereoelectronic Configuration

The 4H-chromen-4-one core (Figure 1) exhibits a planar bicyclic structure with conjugated π-electrons across the benzene and pyrone rings. Key stereoelectronic features include:

Feature Description
π-Conjugation Delocalized electrons across C3-C4 double bond and carbonyl group (C4=O).
Methyl Substituents 5- and 7-methyl groups induce steric hindrance and electron-donating effects.
Ketone Group The C4=O group withdraws electrons, polarizing the chromene core.

The 5,7-dimethyl groups create a steric environment that restricts rotation around the chromene’s C2-C3 bond, stabilizing specific conformations. Electronic effects from the ketone and methyl groups influence reactivity at the carboxamide and sulfonyl sites.

Azepane-Sulfonyl-Phenyl Motif Analysis

The azepane-sulfonyl-phenyl group consists of three interconnected components:

  • Azepane Ring : A seven-membered saturated heterocycle with one nitrogen atom. Its chair-like conformation minimizes ring strain, while the nitrogen’s lone pair enables hydrogen bonding.
  • Sulfonyl Bridge : The -SO2- group acts as a rigid linker, adopting a tetrahedral geometry that orients the azepane and phenyl groups perpendicularly.
  • Phenyl Ring : Substituted at the para position, it conjugates with the sulfonyl group, enhancing electron withdrawal from the chromene core.

This motif’s geometry facilitates interactions with hydrophobic pockets in biological targets, as seen in related sulfonamide derivatives.

Carboxamide Spatial Orientation Studies

The carboxamide group (-CONH2) at position 2 of the chromene adopts a planar configuration due to resonance between the carbonyl and amine groups. Key spatial characteristics include:

  • Hydrogen Bonding : The NH2 group serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.
  • Torsional Angles : Rotation around the C2-C(=O) bond is restricted by conjugation with the chromene’s π-system, favoring a trans orientation relative to the methyl groups.

This orientation optimizes interactions with enzymatic active sites, as demonstrated in chromene-based inhibitors.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-16-13-17(2)23-20(27)15-22(31-21(23)14-16)24(28)25-18-7-9-19(10-8-18)32(29,30)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,25,28)

InChI Key

ZTZZRLCCEAFVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation of the phenyl ring using a sulfonyl chloride in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction with an appropriate azepane derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound A : N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide ()
  • Key Differences :
    • Sulfonamide Group : Methyl-phenyl sulfamoyl vs. azepane sulfonyl in the target compound.
    • Chromene Substitution : Lacks methyl groups at positions 5 and 5.
  • The absence of 5,7-dimethyl groups on the chromene may reduce electron-donating effects, altering reactivity and binding affinity .
Compound B : N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide ()
  • Key Differences :
    • Chromene Substitution : 6-chloro and 7-methyl vs. 5,7-dimethyl in the target.
  • The 7-methyl group in Compound B may create steric hindrance distinct from the 5,7-dimethyl arrangement in the target compound .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~475 ~438 (estimated) 475
XLogP3 ~3.9 (estimated) ~4.2 (estimated) 3.9
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 6 6 6
Topological PSA (Ų) 101 95 (estimated) 101
  • Analysis :
    • The azepane sulfonyl group in the target and Compound B increases molecular weight compared to Compound A.
    • Compound A’s methyl-phenyl group likely elevates XLogP3, suggesting higher lipophilicity. The target compound’s balanced XLogP3 (~3.9) may optimize membrane permeability and solubility .

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with a complex structure that includes a chromene core, an azepane ring, and a sulfonamide moiety. This compound has garnered attention due to its potential biological activities, which are critical for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H25N3O3S2C_{22}H_{25}N_{3}O_{3}S_{2} with a molecular weight of 495.4 g/mol. Its structure can be summarized as follows:

ComponentDescription
Chromene CoreProvides a framework for biological activity
Azepane RingEnhances structural rigidity and target interaction
Sulfonamide MoietyImproves hydrogen bonding and electrostatic interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chromene core modulates enzyme and receptor activities, while the sulfonyl group enhances binding affinity through hydrogen bonding. The azepane ring contributes to the compound's structural integrity, allowing for effective alignment with target molecules.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Receptor Modulation: It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity: In vitro studies have demonstrated inhibition of COX enzymes, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Properties: The compound has shown free radical-scavenging activities, which are beneficial in preventing oxidative stress-related damage.
  • Cytotoxic Effects: Preliminary studies indicate cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against breast cancer cells.

Study 2: Enzyme Inhibition

Another research focused on the inhibition of lipoxygenase enzymes by this compound. Kinetic studies revealed that it effectively inhibited LOX enzymes, which play a crucial role in inflammatory responses. Molecular docking simulations supported the findings by illustrating strong binding interactions between the compound and enzyme active sites.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparative analysis was conducted:

Compound NameStructural FeaturesBiological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl...Chromene core, azepane ringAnti-inflammatory, cytotoxic
5-Oxo-furochromene derivativesLacks azepane ringModerate anti-inflammatory
3-Azabicyclo[3.3.0]octane derivativesDifferent core structureLimited cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-(azepan-1-ylsulfonyl)phenyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) condensation of a chromene-4-one precursor with a sulfonamide-functionalized phenyl group and (2) carboxamide formation. For example, analogous chromene carboxamides are synthesized by refluxing intermediates with acetic acid and sodium acetate, followed by recrystallization from DMF to ensure purity . Key steps include monitoring reaction progress via TLC and characterizing intermediates using NMR (¹H/¹³C) and IR spectroscopy. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should validate final purity (>95%).

Q. How can the structural integrity of this compound be confirmed using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL) for structure refinement . Focus on resolving potential disorder in the azepane ring or sulfonyl group. Hydrogen bonding patterns (e.g., between the carboxamide and sulfonyl groups) should be analyzed using graph set notation (e.g., Etter’s rules) to confirm intermolecular interactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Combine ¹H/¹³C NMR, IR, and high-resolution MS. For example, the carboxamide carbonyl stretch (~1680–1700 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) are diagnostic. If spectral contradictions arise (e.g., unexpected splitting in NMR), verify sample purity via HPLC, repeat experiments under controlled conditions (e.g., deuterated solvents), or use computational tools like density functional theory (DFT) to predict spectra .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer : Design enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or surface plasmon resonance (SPR). Pair this with molecular docking studies (e.g., AutoDock Vina) to predict binding interactions at the sulfonyl and chromene moieties. Validate hypotheses via site-directed mutagenesis of target proteins or competitive binding assays .

Q. How should researchers address contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Conduct meta-analysis to identify variables such as assay conditions (pH, temperature), cell line variability, or solvent effects (e.g., DMSO concentration). Use statistical tools like Bland-Altman plots to assess systematic bias. Reproduce experiments with standardized protocols and orthogonal assays (e.g., cell viability vs. enzymatic activity) .

Q. What challenges arise in crystallographic studies of this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include crystal twinning, poor diffraction resolution, and solvent disorder. Optimize crystallization using vapor diffusion with mixed solvents (e.g., DMF/water). For data collection, use synchrotron radiation to improve resolution. Refinement in SHELXL with constraints/restraints for disordered regions is critical .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with modifications at the azepane sulfonyl, chromene-4-one, or carboxamide groups. Test bioactivity against a panel of targets (e.g., cancer cell lines). Use multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity .

Q. What role do hydrogen-bonding networks play in the solubility and stability of this compound?

  • Methodological Answer : Analyze crystal packing via SCXRD to identify intermolecular H-bonds (e.g., carboxamide N–H∙∙∙O=S interactions). Compare solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Stability studies under accelerated conditions (40°C/75% RH) can link H-bond disruption to degradation pathways .

Q. How can impurities or by-products from synthesis be identified and quantified?

  • Methodological Answer : Use LC-MS/MS to detect trace impurities. For example, incomplete sulfonylation may yield a des-azepane by-product. Quantify impurities against a validated calibration curve. Preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) can isolate and characterize by-products .

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